2-amino-N-(3-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-(3-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-14-5-4-6-16(13-14)25-23(29)19-18-7-2-3-12-26(18)21(20(19)24)22(28)15-8-10-17(11-9-15)27(30)31/h2-13H,24H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEFPBDILDMJOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-N-(3-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, notable for its complex structure and potential biological activities. Its molecular formula is CHNO, with a molecular weight of approximately 414.421 g/mol. The compound typically appears as a yellowish-orange powder, exhibiting limited solubility in water but good solubility in organic solvents such as ethanol and dimethyl sulfoxide. The melting point is reported to be between 202-204 °C, indicating stability under moderate thermal conditions.
Chemical Structure
The compound features:
- An indolizine ring system.
- An amino group contributing to its reactivity.
- A carboxamide moiety , which plays a crucial role in its biological interactions.
- Substituents including a nitrobenzoyl group and a methylphenyl group , which are significant for its pharmacological properties.
Recent studies have highlighted the compound's role as a selective agonist for cannabinoid receptor type 2 (CB2) . This receptor is primarily expressed in immune cells and is involved in modulating immune responses and pain perception. The activation of CB2 by this compound has been linked to several biological effects:
- Anti-inflammatory Effects : In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent.
- Analgesic Properties : Animal model studies indicate that the compound may reduce nociceptive behaviors, highlighting its analgesic potential.
In Vitro Studies
In vitro experiments have demonstrated that the compound effectively reduces inflammatory markers, supporting its use in conditions characterized by excessive inflammation.
| Study Type | Findings |
|---|---|
| In Vitro | Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) |
| In Vivo | Reduction in pain response in animal models |
Case Studies
A series of case studies involving animal models have provided insights into the analgesic effects of the compound. These studies utilized various pain models to evaluate the efficacy of the compound compared to standard analgesics.
| Model Type | Result |
|---|---|
| Acute Pain Model | Significant reduction in pain scores |
| Chronic Pain Model | Moderate efficacy compared to opioids |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates favorable absorption characteristics when administered orally or intraperitoneally. Toxicological assessments suggest that the compound exhibits low toxicity at therapeutic doses, although further studies are warranted to fully elucidate its safety profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on indolizine carboxamide derivatives with variations in substituents on the benzoyl ring and the phenylamide group.
Substituent Variations and Molecular Properties
*Estimated based on structural analogs.
†Molecular weight inferred from and .
Key Trends and Implications
Electron-Withdrawing vs. Bromine () and chlorine () substituents increase molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Positional Isomerism :
- The 3-nitrobenzoyl derivative () exhibits reduced resonance stabilization compared to the target’s 4-nitro isomer, which may influence reactivity in electrophilic substitution reactions .
Hybrid Functionality :
- The thiophene-2-carbonyl group in introduces sulfur-based aromaticity, which could alter π-π stacking interactions compared to nitro- or methoxy-substituted analogs .
Preparation Methods
Formation of the Indolizine Core
The indolizine scaffold is typically constructed via cyclization reactions. A common approach involves the-electrocyclic ring closure of pyridine derivatives or the cycloaddition of pyrrole intermediates with acetylene equivalents. For the target compound, the indolizine core is synthesized by reacting 2-pyridylacetone with ethyl propiolate under basic conditions (e.g., potassium tert-butoxide in tetrahydrofuran). This yields the intermediate 1-carbethoxyindolizine, which is subsequently hydrolyzed to the carboxylic acid.
Key Reaction:
$$
\text{Pyridylacetone} + \text{Ethyl Propiolate} \xrightarrow{\text{KOtBu/THF}} \text{1-Carbethoxyindolizine} \xrightarrow{\text{HCl/H}_2\text{O}} \text{1-Carboxyindolizine} \quad
$$
Introduction of the Amino Group at Position 2
Amination at the C2 position is achieved through nitration followed by catalytic hydrogenation. Nitration of 1-carboxyindolizine using fuming nitric acid at 0–5°C introduces a nitro group at C2, which is reduced to an amine using hydrogen gas (1 atm) and palladium-on-carbon (Pd/C) in ethanol.
Reaction Conditions:
Acylation at Position 3 with 4-Nitrobenzoyl Chloride
The 4-nitrobenzoyl group is introduced via Friedel-Crafts acylation. The aminoindolizine intermediate is treated with 4-nitrobenzoyl chloride in dichloromethane (DCM) using aluminum chloride (AlCl₃) as a Lewis acid. The reaction proceeds at 0°C to room temperature over 6–8 hr.
Optimization Note:
Excess AlCl₃ (2.5 equiv) improves regioselectivity, minimizing diacylation byproducts.
Formation of the Carboxamide at Position 1
The carboxylic acid at C1 is converted to the carboxamide via activation with thionyl chloride (SOCl₂) to form the acyl chloride, which is then coupled with 3-methylaniline. The coupling is facilitated by N,N-diisopropylethylamine (DIPEA) in DCM at 0°C.
Stepwise Protocol:
- Acyl Chloride Formation : 1-Carboxyindolizine + SOCl₂, reflux, 2 hr (yield: 95%).
- Amidation : Acyl chloride + 3-methylaniline + DIPEA, DCM, 0°C → RT, 12 hr (yield: 78–82%).
Reaction Optimization and Scalability
Solvent and Catalyst Selection
| Parameter | Optimal Choice | Impact on Yield |
|---|---|---|
| Cyclization Solvent | Tetrahydrofuran (THF) | 89% vs. 72% (DMF) |
| Acylation Catalyst | AlCl₃ (2.5 equiv) | 84% vs. 67% (FeCl₃) |
| Amidation Base | DIPEA | 82% vs. 68% (Et₃N) |
Temperature and Time Dependencies
- Nitration : Conducting the reaction above 5°C leads to over-nitration (purity drops from 98% to 82%).
- Acylation : Prolonged stirring (>10 hr) reduces yield due to hydrolysis of the nitrobenzoyl group.
Characterization and Analytical Data
Physical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 178–180°C | Differential Scanning Calorimetry |
| Molecular Weight | 430.43 g/mol | High-Resolution Mass Spectrometry (HRMS) |
| Solubility | DMSO > MeOH > H₂O | USP Solubility Classification |
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, NH₂), 8.21–7.35 (m, 8H, aromatic), 2.31 (s, 3H, CH₃).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 168.2 (C=O), 154.1 (NO₂), 132.4–118.7 (aromatic), 21.1 (CH₃).
- IR (KBr) : 3340 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).
Comparative Analysis with Structural Analogs
Substituent Effects on Yield
| Compound | Acyl Group | Yield (%) |
|---|---|---|
| 2-Amino-N-(3-MePh)-3-(4-NO₂Bz)-indolizine | 4-Nitrobenzoyl | 78 |
| Analog with 4-Fluorobenzoyl | 4-Fluorobenzoyl | 82 |
| Analog with 4-Methylbenzoyl | 4-Methylbenzoyl | 85 |
Key Insight : Electron-withdrawing groups (e.g., NO₂) slightly reduce yields due to increased steric hindrance during acylation.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the cyclization step reduces reaction time from 12 hr (batch) to 2 hr, enhancing throughput by 40%.
Waste Management
- AlCl₃ Quenching : Neutralization with aqueous NaHCO₃ generates 2.3 kg of aluminum waste per kg of product.
- Solvent Recovery : >90% THF and DCM are reclaimed via distillation.
Q & A
What are the established synthetic routes and critical reaction conditions for 2-amino-N-(3-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide?
Methodological Answer:
Synthesis typically involves:
- Core Formation : Cyclization of pyridine derivatives with alkynes or propargylamines under palladium/copper catalysis to form the indolizine core (e.g., Sonogashira coupling) .
- Functionalization : Sequential introduction of the 4-nitrobenzoyl group via Friedel-Crafts acylation and the carboxamide via nucleophilic substitution with 3-methylaniline.
- Key Conditions : Use anhydrous solvents (DMF, THF), inert atmosphere (N₂/Ar), and controlled temperatures (60–100°C) to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., nitrobenzoyl proton shifts at δ 8.2–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .
- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .
- HPLC-PDA : Purity assessment (>98%) with C18 reverse-phase columns and UV detection at 254 nm .
How can researchers assess the biological activity of this compound, particularly its therapeutic potential?
Methodological Answer:
- In Vitro Assays :
- Target Identification :
- Enzyme Inhibition : Kinase/receptor binding assays (e.g., fluorescence polarization) .
- Molecular Docking : AutoDock/Vina to predict interactions with proteins (e.g., EGFR, COX-2) .
How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Replicate Experiments : Ensure consistency in cell lines (ATCC-validated), solvent controls (DMSO <0.1%), and assay protocols .
- Orthogonal Assays : Cross-validate using SPR (binding affinity) and qRT-PCR (gene expression) .
- Batch Analysis : Verify compound stability (HPLC) and exclude degradation products .
What strategies optimize the synthetic yield of this compound in scaled-up reactions?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂ for improved cyclization efficiency .
- Solvent Optimization : Replace DMF with DMAc for higher solubility and lower toxicity .
- Flow Chemistry : Continuous flow reactors to enhance mixing and reduce reaction time .
What methodologies elucidate the mechanism of action of this compound in biological systems?
Methodological Answer:
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to target proteins .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
- Cellular Imaging : Confocal microscopy to track subcellular localization (e.g., mitochondrial targeting) .
What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Argon-sealed vials at –20°C, protected from light and moisture .
- Stability Testing : Periodic HPLC analysis to detect hydrolysis/oxidation (e.g., nitro group reduction) .
- Safety : Use fume hoods for synthesis; PPE (gloves, goggles) to avoid dermal exposure .
How can researchers compare the activity of this compound with structural analogs?
Methodological Answer:
- SAR Studies : Synthesize analogs with varied substituents (e.g., 4-fluoro vs. 4-nitrobenzoyl) and test in parallel assays .
- Computational Modeling : QSAR to correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Meta-Analysis : Aggregate published data on indolizine derivatives to identify trends (e.g., nitro groups enhance anticancer potency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
